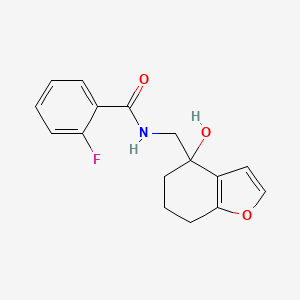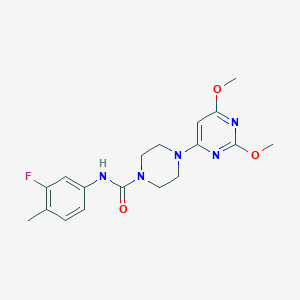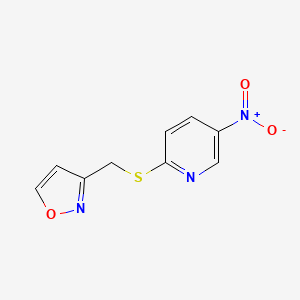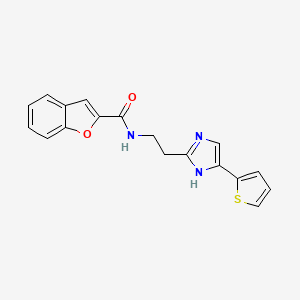
1-methyl-3-morpholinopyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-morpholinopyrazin-2(1H)-one (MMP) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. MMP is a pyrazinone derivative that contains a morpholine ring and a methyl group at position 1.
Aplicaciones Científicas De Investigación
GPR39 Agonists and Zinc Modulation
The compound 1-methyl-3-morpholinopyrazin-2(1H)-one has been identified as having potential applications in GPR39 agonism. A study by Sato et al. (2016) found that compounds like 1-methyl-3-morpholinopyrazin-2(1H)-one can act as GPR39 agonists and are modulated allosterically by zinc. This discovery expands the potential targets for kinase inhibitors and emphasizes the role of zinc in GPR39 activation.
Nucleophilic Substitution Reactions
P. Slepukhin et al. (2003) explored the reactions of 3-chloro-1-ethyl-2-morpholinopyrazinium salts, related to 1-methyl-3-morpholinopyrazin-2(1H)-one, with C-nucleophiles. Their study, as outlined in the Russian Chemical Bulletin, showed that these reactions can lead to products of ipso- and tele-substitution, contributing to the understanding of pyrazine chemistry.
Synthesis and Anticancer Activity
Research into 1-arylpyrazoles, which are structurally related to 1-methyl-3-morpholinopyrazin-2(1H)-one, has shown potential in the development of σ(1) receptor antagonists with anticancer applications. A study by Díaz et al. (2012) in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of these compounds, emphasizing their role in neurogenic pain models and potential in neuropathic pain treatment.
Analgesic and Antimicrobial Properties
A series of 2-methyl-quinazolin-4(3H)-ones, closely related to 1-methyl-3-morpholinopyrazin-2(1H)-one, were synthesized and evaluated for their analgesic and antimicrobial activities, as per Panneerselvam et al. (2003) in the Indian Journal of Pharmaceutical Sciences. This study opens avenues for the development of new drugs with analgesic and antimicrobial properties.
Spectroscopic and Computational Analysis
The study of 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, a compound related to 1-methyl-3-morpholinopyrazin-2(1H)-one, using various spectroscopic techniques and DFT computations, was conducted by Dede et al. (2018). This research, published in the Canadian Journal of Physics, provides insight into the structural and electronic properties of such compounds.
Anticancer Drug Candidates
A series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, structurally related to 1-methyl-3-morpholinopyrazin-2(1H)-one, were synthesized and evaluated for their anticancer properties by Zheng et al. (2011). These compounds showed promising results in inhibiting the growth of lung cancer cells.
Synthesis of Antimicrobials
The synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful in creating potent antimicrobials, was studied by Kumar et al. (2007). This research in Tetrahedron Letters highlights the compound's relevance in synthesizing drugs like arecoline derivatives and phendimetrazine.
Propiedades
IUPAC Name |
1-methyl-3-morpholin-4-ylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-3-2-10-8(9(11)13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMWBOZBLJWVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-morpholinopyrazin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2864898.png)
![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864899.png)
![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2864900.png)
![1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2864901.png)

![(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2864904.png)
![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2864906.png)





![ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2864915.png)
![5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2864916.png)